molecular formula C26H23N5O5 B2544337 N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1190011-68-7

N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No. B2544337
CAS RN: 1190011-68-7
M. Wt: 485.5
InChI Key: UGOROBDEBZGUEP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23N5O5 and its molecular weight is 485.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives Development

Diversified Synthesis of Triazoloquinoxalinyl Derivatives

Research demonstrates the synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through a Ugi four-component reaction followed by a copper-catalyzed tandem reaction. This method provides rapid access to complex fused tricyclic scaffolds, suggesting potential applications in creating structurally varied chemical entities for further pharmacological exploration (An et al., 2017).

Biological Activity

Inotropic Activity Evaluation

A study on N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives highlighted their positive inotropic activity. This class of compounds was evaluated for enhancing stroke volume in isolated rabbit heart preparations, indicating their potential for developing heart failure treatments (Zhang et al., 2008).

Antimicrobial and Antiprotozoal Properties

Antimicrobial and Antiprotozoal Agents

Newer quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities. These compounds, derived from 2-hydroxy quinoxaline, exhibited promising activities against bacteria, fungi, and Trypanosoma cruzi, suggesting their potential as therapeutic agents (Patel et al., 2017).

Anticancer Activity

Urea-Derived Quinolinamines Anticancer Activity

A series focusing on 1,2,4-triazolo[4,3-a]-quinoline derivatives explored the structural requisites for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, marking them as potential leads for anticancer drug development (Reddy et al., 2015).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O5/c1-16-8-4-7-11-20(16)36-25-24-29-30(26(33)31(24)19-10-6-5-9-18(19)28-25)15-23(32)27-17-12-13-21(34-2)22(14-17)35-3/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOROBDEBZGUEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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